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molecular formula C19H13NO2 B3054019 2,6-Dibenzoylpyridine CAS No. 5768-24-1

2,6-Dibenzoylpyridine

Cat. No. B3054019
M. Wt: 287.3 g/mol
InChI Key: XXXPPUBHAGQUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06414098B1

Procedure details

20.0 g (98 mmol) pyridine-2,6-dicarboxylic acid chloride in 250 ml of dry benzene were mixed with 32.4 g (243 mmol) of anhydrous aluminum trichloride under an argon atmosphere in a 500 ml round-bottom flask fitted with a reflux condenser. The batch was stirred for 4 hours under reflux, was then cooled and stirred overnight at room temperature (“RT”), and was then stirred for a further 6 hours under reflux. After cooling, the batch was carefully poured into 500 ml of iced water. The organic phase was separated and the aqueous phase was washed twice with 100 ml diethyl ether each time. The combined organic phases were washed twice with 100 ml water each time and were then dried over sodium sulphate. The solvents were removed in a rotary evaporator and the product was recrystallized from diethyl ether. Yield: 16.80 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:10](Cl)=[O:11].[Cl-].[Cl-].[Cl-].[Al+3].O.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:10]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:7](=[O:8])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:1]=1)(=[O:11])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
Name
Quantity
32.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The batch was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature (“RT”)
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
was then stirred for a further 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed twice with 100 ml diethyl ether each time
WASH
Type
WASH
Details
The combined organic phases were washed twice with 100 ml water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents were removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=NC(=CC=C1)C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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